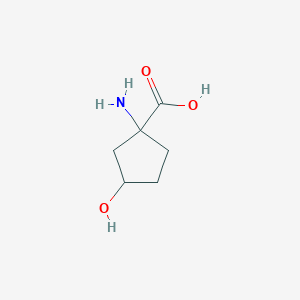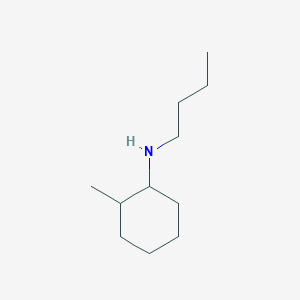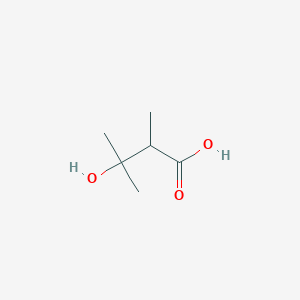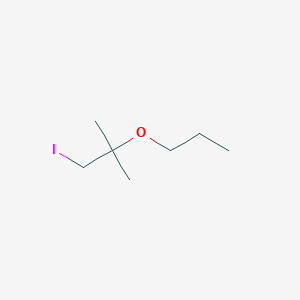
N-Methyl-3-(piperidin-4-yloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(piperidin-4-yloxy)propanamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are crucial for designing drugs .
Preparation Methods
The synthesis of N-Methyl-3-(piperidin-4-yloxy)propanamide involves several steps. One common synthetic route includes the reaction of N-methylpropanamide with piperidine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-Methyl-3-(piperidin-4-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-3-(piperidin-4-yloxy)propanamide has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . They are investigated for their roles in drug design and development, particularly for their potential therapeutic effects . In the industry, these compounds are used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-4-yloxy)propanamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methyl-3-(piperidin-4-yloxy)propanamide can be compared with other piperidine derivatives, such as N-phenyl-N-(4-piperidinyl)propanamide and N-acylpiperidine . These compounds share similar structural features but may differ in their pharmacological activities and applications.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-3-piperidin-4-yloxypropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(12)4-7-13-8-2-5-11-6-3-8/h8,11H,2-7H2,1H3,(H,10,12) |
InChI Key |
MRNGTKLGXBEVJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


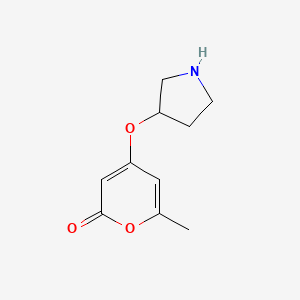

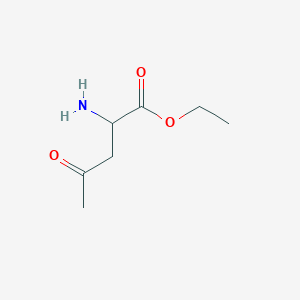
![4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13271958.png)

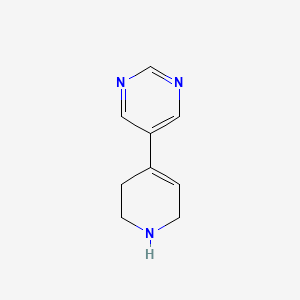
![(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine](/img/structure/B13271977.png)
